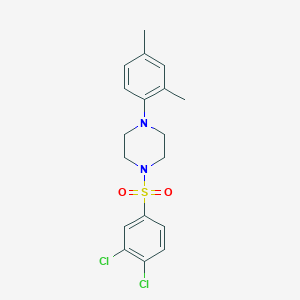
1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzenesulfonyl group and a 2,4-dimethylphenyl group
科学的研究の応用
1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many pharmaceutical drugs. Piperazine derivatives often interact with neurotransmitter receptors, such as serotonin and dopamine receptors .
Biochemical Pathways
If it interacts with neurotransmitter receptors, it could potentially influence pathways related to mood regulation, pain perception, and other neurological functions .
Pharmacokinetics
Many piperazine derivatives are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
If it interacts with neurotransmitter receptors, it could potentially alter neuronal signaling and influence various physiological processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the 3,4-Dichlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,4-Dimethylphenyl Group: The final step involves the alkylation of the piperazine ring with 2,4-dimethylphenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
類似化合物との比較
- 1-(3,4-Dichlorobenzenesulfonyl)-4-phenylpiperazine
- 1-(3,4-Dichlorobenzenesulfonyl)-4-(2-methylphenyl)piperazine
- 1-(3,4-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
Comparison: 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of both 3,4-dichlorobenzenesulfonyl and 2,4-dimethylphenyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)25(23,24)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHUKLHLPSXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2510486.png)
![7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)
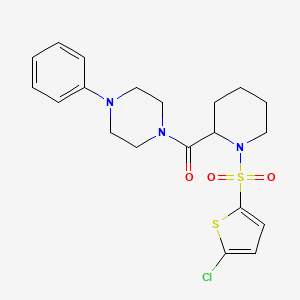
![N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2510490.png)
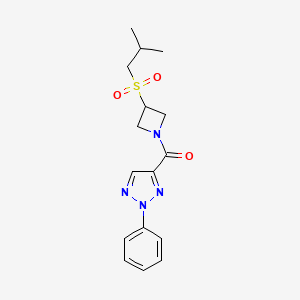
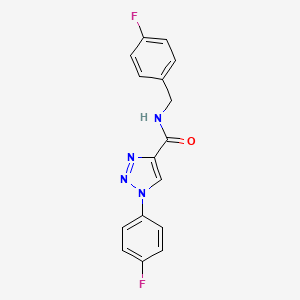
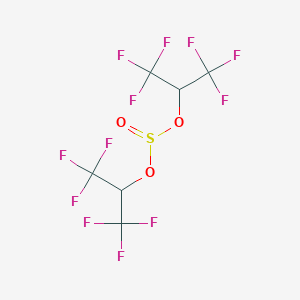
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)


![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2510506.png)
